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Compound of Interest

Compound Name: (6-Methoxypyridin-2-YL)methanol

Cat. No.: B151914 [ GetQuote ]

For Researchers, Scientists, and Drug Development Professionals

(6-Methoxypyridin-2-YL)methanol is a key heterocyclic building block employed in the
synthesis of a variety of bioactive molecules. Its pyridine core, substituted with a methoxy and a
hydroxymethyl group, provides a versatile scaffold for creating compounds with significant
therapeutic potential. Notably, this reagent is instrumental in the development of selective
positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1
MAChHR), a critical target for the treatment of cognitive deficits associated with neurological
disorders like Alzheimer's disease and schizophrenia.

The methoxy group can influence the molecule's physicochemical properties, such as
lipophilicity and metabolic stability, while the hydroxymethyl group offers a reactive handle for
various chemical transformations. This allows for the systematic modification of the core
structure to optimize potency, selectivity, and pharmacokinetic profiles of the resulting bioactive
compounds.

Featured Application: Synthesis of M1 Muscarinic
Receptor Positive Allosteric Modulators (PAMS)

A significant application of (6-Methoxypyridin-2-YL)methanol and its derivatives is in the
synthesis of M1 PAMs featuring an isoindolin-1-one core. These molecules have demonstrated
high potency and selectivity for the M1 receptor, offering a promising therapeutic strategy by
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enhancing the effect of the endogenous neurotransmitter acetylcholine without direct receptor
activation, which can reduce the risk of side effects.

The general synthetic strategy involves the coupling of the (6-methoxypyridin-2-yl)methylamine
moiety, derived from (6-Methoxypyridin-2-YL)methanol, with a suitably substituted benzoic
acid derivative, followed by an intramolecular cyclization to form the characteristic isoindolin-1-
one scaffold.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that
primarily signals through the Gq pathway.[1][2][3] Upon binding of acetylcholine, the receptor
activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[1][2] PLC then
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 diffuses into the cytoplasm and
binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium
(Ca2+).[1] The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC) and
other downstream effectors, leading to various cellular responses. M1 PAMs enhance this
signaling cascade in the presence of acetylcholine.
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Caption: M1 Muscarinic Receptor Gq Signaling Pathway.

Quantitative Data on M1 PAMs with a (6-Methoxypyridin-
2-YL) Moiety
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The following table summarizes the in vitro pharmacological data for a selection of M1 PAMs
incorporating the (6-methoxypyridin-2-yl) structural motif. The data highlights the potency
(EC50) and selectivity of these compounds.

M2-M5
Compound ID M1 EC50 (nM) Receptor ACh Fold-Shift Reference
Activity (uM)
ML137 830 > 30 > 3-fold [4]
Highly selective N
VU0453595 Potent PAM Not specified [5]
vs. M2-M5
Potent PAM- Devoid of M2/M3 N
PF-06767832 ) o Not specified [6]
Agonist activity

Experimental Protocols
Synthesis of (6-Methoxypyridin-2-YL)methanol

This protocol describes the reduction of a 6-methoxypyridine-2-carboxylic acid ester to the
corresponding alcohol.

Materials:

6-methoxypyridine-2-carboxylic acid methyl ester

e Anhydrous methanol

e Sodium borohydride (NaBHa)

o Water

e Brine

e Dichloromethane (DCM)

e 2-Propanol
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e Magnesium sulfate (MgSOa)

e Nitrogen gas

e Round-bottom flask

o Magnetic stirrer

e |ce bath

Rotary evaporator

Procedure:

Dissolve 6-methoxypyridine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous methanol in
a round-bottom flask under a nitrogen atmosphere.

e Cool the solution to 0 °C using an ice bath.

e Slowly add sodium borohydride (3.0 eq) to the cooled solution while stirring.

e Maintain the reaction at 0 °C for 30 minutes.

 Allow the reaction to warm to room temperature and continue stirring for 1 hour.
e Quench the reaction by the careful addition of water.

» Concentrate the mixture using a rotary evaporator to remove the methanol.

¢ Dilute the residue with brine and extract three times with a 2:1 mixture of dichloromethane
and 2-propanol.

o Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield (6-Methoxypyridin-2-YL)methanol.

Representative Synthesis of a 2-((6-methoxypyridin-2-
yl)methyl)isoindolin-1-one based M1 PAM
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This multi-step protocol outlines a general route for the synthesis of an isoindolin-1-one
containing M1 PAM, starting from (6-Methoxypyridin-2-YL)methanol.
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Caption: Synthetic workflow for an M1 PAM.
Step 1: Synthesis of (6-Methoxypyridin-2-yl)ymethanamine

This step involves the conversion of the primary alcohol to an amine. This can be achieved
through various methods, such as conversion to a mesylate or tosylate followed by
displacement with an azide and subsequent reduction.

Step 2: Reductive Amination with 2-Formylbenzoic acid

Materials:

e (6-Methoxypyridin-2-yl)methanamine

e 2-Formylbenzoic acid

e Methanol

¢ Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)
e Acetic acid (catalytic amount)

» Round-bottom flask

e Magnetic stirrer

Procedure:
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e To a solution of (6-Methoxypyridin-2-yl)methanamine (1.0 eq) and 2-formylbenzoic acid (1.0
eq) in methanol, add a catalytic amount of acetic acid.

e Stir the mixture at room temperature for 1 hour.
e Add sodium cyanoborohydride or sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.
o Continue stirring at room temperature overnight.

» Quench the reaction with water and adjust the pH to neutral with a saturated sodium
bicarbonate solution.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography to obtain 2-(((6-methoxypyridin-2-
yl)methyl)amino)methyl)benzoic acid.

Step 3: Intramolecular Amidation (Cyclization)

Materials:

e 2-(((6-methoxypyridin-2-yl)methyl)amino)methyl)benzoic acid

o Thionyl chloride (SOCI2) or a coupling agent like HATU

e Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
e Triethylamine (EtsN) or Diisopropylethylamine (DIPEA)

» Round-bottom flask

o Magnetic stirrer

* Ice bath

Procedure (using a coupling agent):
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Dissolve 2-(((6-methoxypyridin-2-yl)methyl)amino)methyl)benzoic acid (1.0 eq) in anhydrous
DMF.

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

Stir the reaction mixture at room temperature overnight.

Pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield the final 2-
((6-methoxypyridin-2-yl)methyl)isoindolin-1-one.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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